1-(4-Fluorophenyl)cyclobutane-1-carbonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

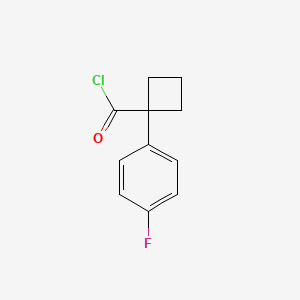

1-(4-Fluorophenyl)cyclobutane-1-carbonyl chloride is an organic compound with the molecular formula C11H10ClFO. It is a derivative of cyclobutane, featuring a fluorophenyl group and a carbonyl chloride functional group. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)cyclobutane-1-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-(4-fluorophenyl)cyclobutanecarboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C}_8\text{H}_7\text{FO}_2 + \text{SOCl}_2 \rightarrow \text{C}_8\text{H}_7\text{FOCl} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Fluorophenyl)cyclobutane-1-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 1-(4-fluorophenyl)cyclobutanecarboxylic acid and hydrochloric acid.

Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.

Reduction: Requires strong reducing agents and anhydrous conditions.

Major Products Formed:

Amides and Esters: Formed through nucleophilic substitution reactions.

Carboxylic Acid: Resulting from hydrolysis.

Alcohol: Produced via reduction.

Wissenschaftliche Forschungsanwendungen

1-(4-Fluorophenyl)cyclobutane-1-carbonyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity and as a building block for bioactive molecules.

Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4-Fluorophenyl)cyclobutane-1-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create a wide range of compounds with diverse functionalities.

Vergleich Mit ähnlichen Verbindungen

- 1-(4-Fluorophenyl)cyclopropanecarboxylic acid

- 1-(4-Fluorophenyl)cyclopentanecarbonyl chloride

- 1-(4-Fluorophenyl)cyclopropanecarbonyl chloride

Uniqueness: 1-(4-Fluorophenyl)cyclobutane-1-carbonyl chloride is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopropane and cyclopentane analogs. This uniqueness makes it valuable in the synthesis of compounds that require specific spatial arrangements and reactivity profiles.

Biologische Aktivität

1-(4-Fluorophenyl)cyclobutane-1-carbonyl chloride is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique cyclobutane structure and fluorophenyl substitution, is being explored for various applications in medicinal chemistry and drug development. This article delves into the biological activity of this compound, examining its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a cyclobutane ring substituted with a para-fluorophenyl group and a carbonyl chloride functional group, which significantly influences its reactivity and biological interactions.

The biological activity of this compound primarily arises from its electrophilic carbonyl chloride moiety. This group is highly reactive towards nucleophiles, allowing for various chemical reactions, including:

- Nucleophilic Substitution : The carbonyl chloride can react with amines to form amides or with alcohols to yield esters.

- Hydrolysis : In aqueous environments, it hydrolyzes to produce 1-(4-fluorophenyl)cyclobutanecarboxylic acid, which may retain some biological activity.

- Reduction : The carbonyl can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4), potentially leading to derivatives with altered biological profiles.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Antimicrobial Activity

A study highlighted the compound's potential as an antimicrobial agent against Mycobacterium tuberculosis (Mtb). In a high-throughput screening assay, it was found that derivatives of phenylcyclobutane carboxamides showed promising inhibition against Mtb, with minimum inhibitory concentrations (MIC) in the range of 6.9 µM .

Enzyme Inhibition

The presence of the fluorine atom in the para position enhances binding affinities to biological targets. This has implications for enzyme inhibition where fluorinated compounds often exhibit improved potency compared to their non-fluorinated analogs. For instance, modifications to similar structures have shown increased efficacy in inhibiting specific enzymes involved in bacterial growth and survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Research has indicated that modifications to the cyclobutane ring or substituent groups can lead to significant changes in potency and selectivity. For example:

| Compound | Modification | MIC (µM) |

|---|---|---|

| PCB | Parent Compound | 6.9 |

| PCB-1 | Fluoro Substitution | 3.5 |

| PCB-2 | Hydroxy Group Addition | 2.0 |

These findings suggest that strategic modifications can enhance the therapeutic potential of this compound .

Case Studies

Several case studies have explored the applications of this compound in drug development:

- Tuberculosis Treatment : A focused investigation on derivatives targeting Mtb demonstrated that specific substitutions could enhance efficacy while reducing cytotoxicity to human cells .

- Cancer Research : Preliminary studies indicate that compounds derived from this structure may inhibit cancer cell proliferation through modulation of protein kinase activities .

- Infection Management : The compound has been evaluated for its ability to inhibit bacterial capsule biogenesis, which is crucial for bacterial virulence and infection persistence .

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)cyclobutane-1-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClFO/c12-10(14)11(6-1-7-11)8-2-4-9(13)5-3-8/h2-5H,1,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFILXXMYJSVZPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=C(C=C2)F)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653786 |

Source

|

| Record name | 1-(4-Fluorophenyl)cyclobutane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151157-29-8 |

Source

|

| Record name | 1-(4-Fluorophenyl)cyclobutane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.